molecular formula C8H18N2O B1345541 n-[3-(Dimethylamino)propyl]propanamide CAS No. 53201-66-4

n-[3-(Dimethylamino)propyl]propanamide

Cat. No.: B1345541
CAS No.: 53201-66-4
M. Wt: 158.24 g/mol
InChI Key: LPRTUAMEQDRMAZ-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]propanamide: is an organic compound with the molecular formula C8H18N2O. It is a derivative of propanamide, featuring a dimethylamino group attached to the third carbon of the propyl chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Dimethylamino)propyl]propanamide typically involves the reaction of dimethylaminopropylamine with propionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Dimethylaminopropylamine+Propionyl chlorideThis compound+HCl\text{Dimethylaminopropylamine} + \text{Propionyl chloride} \rightarrow \text{this compound} + \text{HCl} Dimethylaminopropylamine+Propionyl chloride→this compound+HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: N-[3-(Dimethylamino)propyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[3-(Dimethylamino)propyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]propanamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: N-[3-(Dimethylamino)propyl]propanamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with biological molecules makes it valuable in medicinal chemistry and drug development .

Biological Activity

N-[3-(Dimethylamino)propyl]propanamide, with the molecular formula C₈H₁₈N₂O, is a compound characterized by its propanamide backbone and a dimethylamino group. This unique structure contributes to its diverse biological activities, particularly in modulating enzyme functions and cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Enzyme Interactions

This compound has been shown to interact with various enzymes, influencing their activity. Notably, it has been studied for its role in modulating the function of P-glycoprotein (P-gp), a key player in drug transport across cell membranes. In vitro assays demonstrated that this compound enhances the uptake of chemotherapeutic agents like doxorubicin in P-gp-overexpressing cancer cells, suggesting its potential as an adjuvant in cancer therapy .

Cellular Effects

The compound has exhibited significant effects on cellular processes:

  • Inhibition of Drug Efflux : By binding to the P-gp transmembrane domain, this compound inhibits the transport function of this protein, leading to increased intracellular concentrations of drugs .
  • Modulation of Signaling Pathways : The presence of the dimethylamino group enhances basicity, allowing for interactions with various biochemical pathways that could affect cell signaling and metabolism.

Study 1: P-Glycoprotein Interaction

In a study assessing the effects of this compound on drug uptake in cancer cells, it was found that:

  • Cell Lines Used : Human cervical carcinoma (KB-8-5) and murine lymphosarcoma (RLS40).
  • Results : The compound increased the uptake of Rhodamine 123 by 10.2-fold and doxorubicin by 1.5-fold in KB-8-5 cells (p < 0.05). In RLS40 cells, increases were 15.6-fold for Rhodamine 123 and 1.75-fold for doxorubicin (p < 0.05) .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of similar compounds revealed that derivatives of this compound could inhibit growth across various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)1.95
Compound BHCT-116 (Colon Cancer)2.36
Compound CPC-3 (Prostate Cancer)3.45

These findings indicate a promising pathway for developing novel anticancer agents based on the structural framework of this compound .

Comparison with Similar Compounds

Several compounds share structural similarities with this compound, which may provide insights into its unique properties:

Compound NameMolecular FormulaUnique Features
N,N-Dimethyl-3-dimethylaminopropionamideC₈H₁₈N₂OIntermediate in agrochemical synthesis
N-(3-Dimethylaminopropyl)formamideC₆H₁₄N₂OContains a formamide structure
1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethylC₁₀H₂₅N₃Exhibits different amine properties

These comparisons highlight the distinct biological activities associated with this compound compared to its analogs.

Q & A

Q. Basic: What are the optimal synthetic routes for N-[3-(Dimethylamino)propyl]propanamide?

Methodological Answer:
The synthesis of This compound can be achieved via carbodiimide-mediated coupling between propanoic acid derivatives and 3-(dimethylamino)propylamine. For example, 1-[3-(dimethylamino)propyl]-3-ethyl carbodiimide hydrochloride (EDC) is a common reagent for activating carboxylic acids, enabling efficient amide bond formation . Alternative routes may involve direct aminolysis of propionyl chloride with 3-(dimethylamino)propylamine under inert conditions. Reaction optimization should focus on solvent selection (e.g., dichloromethane or DMF), stoichiometric ratios, and purification via column chromatography or recrystallization.

Q. Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of dimethylamino (–N(CH3_3)2_2) and propionamide (–CO–NH–) groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C8_8H17_{17}N2_2O, calculated [M+H]+^+ = 157.1342).
  • HPLC : Reverse-phase chromatography with UV detection (210–260 nm) to assess purity (>95% recommended for biological assays) .

Q. Advanced: How can this compound be utilized to study enzyme-substrate interactions?

Methodological Answer:
The dimethylamino group may act as a hydrogen-bond acceptor or participate in electrostatic interactions with enzyme active sites. Experimental approaches include:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics with target enzymes.
  • Mutagenesis Studies : Compare wild-type and mutant enzymes (e.g., residues near catalytic sites) to identify critical interaction points.

Q. Advanced: What strategies can resolve contradictory data in studies involving this compound’s biological activity?

Methodological Answer:
Contradictions often arise from:

  • Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility or conformation. Standardize buffer systems and validate with control compounds.
  • Enzyme Source : Species-specific isoforms (e.g., human vs. murine enzymes) may exhibit differential binding. Use recombinant proteins with confirmed activity.
  • Data Normalization : Include internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Modify Substituents : Synthesize analogs with variations in the propionamide chain (e.g., alkylation, fluorination) or dimethylamino group (e.g., quaternization).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins.
  • Biological Screening : Test analogs in enzyme inhibition assays (IC50_{50}) and correlate with steric/electronic properties (Hammett plots or Hansch analysis) .

Q. Advanced: What experimental approaches assess the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Metabolic Stability : Conduct liver microsome assays (human or rodent) to evaluate susceptibility to cytochrome P450-mediated oxidation .

Q. Basic: What are the key safety protocols for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use a fume hood for synthesis and weighing to avoid inhalation of dust/volatiles.
  • Waste Disposal : Neutralize residues with dilute acetic acid before disposal in designated organic waste containers .

Q. Advanced: How can researchers investigate the surfactant properties of this compound in membrane studies?

Methodological Answer:

  • Critical Micelle Concentration (CMC) : Measure using surface tension tensiometry or fluorescence spectroscopy (e.g., pyrene polarity assay).
  • Liposome Interaction Studies : Incorporate the compound into lipid bilayers (e.g., DOPC vesicles) and monitor membrane fluidity via fluorescence anisotropy.
  • Cryo-EM : Visualize structural changes in model membranes exposed to the compound .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-4-8(11)9-6-5-7-10(2)3/h4-7H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRTUAMEQDRMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20886040
Record name Propanamide, N-[3-(dimethylamino)propyl]-
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53201-66-4, 69278-66-6
Record name N-[3-(Dimethylamino)propyl]propanamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(3-(dimethylamino)propyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, N-[3-(dimethylamino)propyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanamide, N-[3-(dimethylamino)propyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(dimethylamino)propyl]propionamide
Source European Chemicals Agency (ECHA)
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Record name Amides, C19-23, N-[3-(dimethylamino)propyl]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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